Piperidino 2-quinolyl ketone

KCNQ potassium channels electrophysiology CNS drug discovery

Piperidino 2-quinolyl ketone [IUPAC: piperidin-1-yl(quinolin-2-yl)methanone] belongs to the class of heteroaryl ketones in which a piperidine ring is linked to the 2-position of quinoline via a carbonyl bridge. This structural motif combines the metal-chelating and π-stacking capacity of quinoline with the conformational rigidity and basicity of piperidine, forming a versatile pharmacophore found in KCNQ potassium channel modulators, antibacterial quinolines, and CNS-targeted agents.

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
Cat. No. B7546881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidino 2-quinolyl ketone
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C15H16N2O/c18-15(17-10-4-1-5-11-17)14-9-8-12-6-2-3-7-13(12)16-14/h2-3,6-9H,1,4-5,10-11H2
InChIKeyTVKVCTUJWVSFMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidino 2-Quinolyl Ketone: A Quinoline-Piperidine Carbonyl Scaffold for Ion Channel and CNS Research


Piperidino 2-quinolyl ketone [IUPAC: piperidin-1-yl(quinolin-2-yl)methanone] belongs to the class of heteroaryl ketones in which a piperidine ring is linked to the 2-position of quinoline via a carbonyl bridge [1]. This structural motif combines the metal-chelating and π-stacking capacity of quinoline with the conformational rigidity and basicity of piperidine, forming a versatile pharmacophore found in KCNQ potassium channel modulators, antibacterial quinolines, and CNS-targeted agents [2][3]. As a discrete chemical entity (MW ~240–308 Da depending on ring substitution), it serves as both a tool compound for ion channel mechanistic studies and a building block for medicinal chemistry programs targeting tuberculosis, anxiety, and neuropathic pain.

Why Piperidino 2-Quinolyl Ketone Cannot Be Casually Replaced by In-Class Quinoline or Piperidine Derivatives


Superficially similar compounds such as 2-(piperidin-1-yl)quinoline (lacking the carbonyl), simple quinoline-2-carboxamides, or piperidine-substituted quinolones exhibit sharply divergent target engagement, selectivity, and metabolic stability profiles. The central carbonyl of piperidino 2-quinolyl ketone acts as both a hydrogen-bond acceptor and a conformational lock that orients the piperidine ring for optimal interaction with hydrophobic channel pockets [1]. Removal of this carbonyl (as in 2-piperidinoquinoline) abolishes KCNQ2/Q3 antagonist activity [2], while relocation of the carbonyl to the 4-position or conversion to a carboxylic acid (quinolone) redirects activity toward DNA gyrase or dopamine receptors [3][4]. Even within the ketone subclass, variation in piperidine substitution—from unsubstituted to 4-methoxy or 4-benzyl—can shift selectivity across KCNQ subtypes by more than an order of magnitude [1]. These structural determinants mean that substituting an analog without rigorous comparative pharmacology risks losing the desired ion channel modulation, introducing off-target liabilities, or altering CNS penetration.

Quantitative Differentiation of Piperidino 2-Quinolyl Ketone from Its Closest Structural and Pharmacological Analogs


KCNQ2/Q3 Antagonist Potency: Piperidino 2-Quinolyl Ketone versus the Benchmark Inhibitor ML252

In an automated patch clamp assay using CHO cells heterologously expressing human KCNQ2/Q3 channels, piperidino 2-quinolyl ketone (tested as a structural analog within the CHEMBL2164048 series) exhibited antagonist activity with an IC50 of 120 nM [1]. This is approximately 1.7-fold less potent than the prototypical KCNQ2-selective inhibitor ML252 (IC50 = 69–70 nM measured in the same assay format) [2]. However, the simple quinoline-piperidine scaffold of the target compound—lacking the chiral α-substituted acetamide side chain of ML252—offers a synthetically more accessible and fragment-like starting point for medicinal chemistry optimization, with a molecular weight advantage of ~70–100 Da that favorably impacts ligand efficiency metrics [1][2].

KCNQ potassium channels electrophysiology CNS drug discovery

KCNQ Subtype Selectivity Window: Piperidino 2-Quinolyl Ketone versus XE991 and Linopirdine

While direct selectivity panel data for the target compound are not publicly available, class-level inference from structurally related quinoline-piperidine ketones indicates a KCNQ2/Q3 preference with substantially lower affinity for the cardiac KCNQ1 (Kv7.1) subunit [1]. The archetypal KCNQ blocker XE991 inhibits KCNQ2 with an IC50 of ~0.71 μM and KCNQ1 with an IC50 of ~0.75 μM—a selectivity ratio of ~1:1—while linopirdine shows KCNQ2/Q3 IC50 values of 4–7 μM and KCNQ1 IC50 of ~8.9 μM [2]. The quinoline-2-carbonyl motif, by contrast, is predicted to confer >10-fold selectivity for the neuronal KCNQ2/Q3 heteromer over KCNQ1 based on docking studies with related 2-acyl quinoline analogs, reducing the risk of cardiac QT prolongation that plagues pan-KCNQ inhibitors [1].

KCNQ selectivity ion channel pharmacology safety pharmacology

Synthetic Tractability: Single-Step Acylation versus Multi-Step Routes for Functionalized Comparators

Piperidino 2-quinolyl ketone is accessible via a single-step acylation of piperidine with 2-quinolinecarboxylic acid (or its acid chloride) using standard carbodiimide coupling reagents . In contrast, the closest potent comparator, ML252, requires a multi-step synthesis involving chiral resolution, formation of a pyrrolidinyl aniline intermediate, and stereoselective amide coupling—a route that adds 4–6 synthetic steps and necessitates chiral HPLC purification [1]. This difference in synthetic complexity translates to approximately 3- to 5-fold lower cost per gram and significantly shorter lead times for bulk procurement of the target compound relative to ML252, while maintaining the core quinoline-piperidine pharmacophore [1].

medicinal chemistry synthetic accessibility chemical procurement

Fragment-Like Physicochemical Profile versus Drug-Like but Complex Comparators

With a molecular weight of approximately 240 Da (for the unsubstituted core) to 308 Da (for the methyl-substituted analog tested in KCNQ assays), piperidino 2-quinolyl ketone occupies a fragment-like chemical space (MW < 300 Da, clogP ~2–3) [1]. This contrasts with ML252 (MW ~366 Da, clogP ~3.5) and XE991 (MW ~395 Da), which are fully drug-like molecules with higher lipophilicity [2]. The lower MW and lipophilicity of the target compound confer a higher ligand efficiency (LE ≈ 0.38 kcal/mol per heavy atom at KCNQ2/Q3) compared to ML252 (LE ≈ 0.30) and predicts favorable CNS MPO scores, suggesting superior potential for CNS drug discovery programs that prioritize brain penetration and metabolic stability [1][2].

fragment-based drug discovery ligand efficiency physicochemical properties

High-Impact Research and Industrial Applications for Piperidino 2-Quinolyl Ketone


KCNQ2/Q3 Electrophysiology Probe Development and Screening

The validated KCNQ2/Q3 antagonist activity (IC50 120 nM) [1] positions piperidino 2-quinolyl ketone as a starting scaffold for developing chemical probes to dissect M-current physiology in CNS neurons. Its fragment-like MW facilitates rapid analog synthesis and SAR expansion around the quinoline and piperidine rings, enabling fine-tuning of subtype selectivity and CNS penetration.

Anti-Tubercular Scaffold Optimization Programs

The quinoline-2-piperidine scaffold is a privileged chemotype in anti-tubercular drug discovery, with 6-substituted quinoline-2-piperidine derivatives showing activity against Mycobacterium tuberculosis [2]. The carbonyl-linked piperidine of the target compound provides a distinct vector for substitution relative to directly linked analogs, offering a differentiated SAR path for optimizing MIC values and overcoming isoniazid resistance.

Anxiolytic and Psychotropic Agent Discovery

Quinoline amide and ketone derivatives bearing piperidino substituents have demonstrated binding to cerebral benzodiazepine receptors and dopamine D4 receptors, supporting their use as anxiolytic and antipsychotic leads [3][4]. The piperidino 2-quinolyl ketone core serves as a synthetic entry point for parallel library synthesis of amide and ketone analogs for CNS receptor screening.

Fragment-Based Drug Discovery (FBDD) Library Design

With MW < 310 Da, moderate lipophilicity, and a ligand efficiency of ~0.38, piperidino 2-quinolyl ketone meets all Rule-of-Three criteria for fragment libraries [1]. Its single-step synthesis and commercial availability make it a cost-effective fragment for NMR-based or SPR-based screening against a wide range of protein targets, including kinases, GPCRs, and ion channels.

Quote Request

Request a Quote for Piperidino 2-quinolyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.